B-L-Fucopyranosylphenyl isothiocyanate

Lectin binding Hemagglutination inhibition Anomeric specificity

β-L-Fucopyranosylphenyl isothiocyanate (synonym: Isothiocyanatophenyl β-L-fucopyranoside; CAS 142702-33-8) is a glycosylated isothiocyanate derivative composed of a β-L-fucopyranosyl sugar moiety linked via a glycosidic bond to a phenyl isothiocyanate aglycone. Its molecular formula is C₁₃H₁₅NO₅S (MW 297.33), and it is supplied as a defined chemical reagent with a documented suitability specification for the preparation of neoglycoproteins.

Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
Cat. No. B13733259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-L-Fucopyranosylphenyl isothiocyanate
Molecular FormulaC13H15NO5S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O
InChIInChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13+/m0/s1
InChIKeyUDYHMLWCTHVMQT-RCGNDRPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-L-Fucopyranosylphenyl Isothiocyanate (CAS 142702-33-8): Procurement-Relevant Identity and Core Specifications for Neoglycoprotein Synthesis


β-L-Fucopyranosylphenyl isothiocyanate (synonym: Isothiocyanatophenyl β-L-fucopyranoside; CAS 142702-33-8) is a glycosylated isothiocyanate derivative composed of a β-L-fucopyranosyl sugar moiety linked via a glycosidic bond to a phenyl isothiocyanate aglycone . Its molecular formula is C₁₃H₁₅NO₅S (MW 297.33), and it is supplied as a defined chemical reagent with a documented suitability specification for the preparation of neoglycoproteins . The compound belongs to the broader class of p-isothiocyanatophenyl glycosides, which serve as activated carbohydrate donors for covalent conjugation to primary amino groups on proteins, peptides, and other amino-functionalized scaffolds [1]. The β-anomeric configuration of the fucose residue distinguishes it stereochemically from its α-anomeric counterpart (α-L-fucopyranosylphenyl isothiocyanate, CAS 95344-14-2), a distinction with measurable consequences for biological recognition events [2].

Why Generic Substitution of β-L-Fucopyranosylphenyl Isothiocyanate Risks Experimental Failure: Anomer-Dependent Recognition and Sugar-Specific Carrier Efficiency


Substituting β-L-fucopyranosylphenyl isothiocyanate with another p-isothiocyanatophenyl glycoside—even its α-anomeric counterpart—is not a chemically or biologically neutral decision. Three interdependent factors preclude simple interchange: (i) anomeric configuration (β vs. α) directly modulates recognition by fucose-binding lectins, with α-L-fucopyranosyl derivatives demonstrating consistently stronger inhibition of L-fucose-specific lectins in hemagglutination inhibition assays [1]; (ii) the identity of the sugar moiety itself determines neoglycoprotein carrier efficiency, with fucosylated serum albumin outperforming other sugar conjugates (mannose, galactose, glucose) as the most efficient neoglycoprotein carrier for membrane lectin-mediated cellular uptake [2]; and (iii) the defined conjugation stoichiometry achieved with a given glycosidophenylisothiocyanate cannot be assumed to transfer to another sugar-ITC variant due to differences in solubility, reactivity, and steric accessibility [3]. Substitution therefore risks not merely altered potency but a qualitatively different experimental outcome.

Quantitative Differentiation Evidence for β-L-Fucopyranosylphenyl Isothiocyanate: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Anomeric Configuration Drives Differential Lectin Recognition: α-L-Fucopyranosyl Derivatives Are Stronger Inhibitors Than β-L Counterparts

In a systematic hemagglutination inhibition analysis comparing the binding specificities of L-fucose-binding lectins from Ulex europaeus and Lotus tetragonolobus, α-L-fucopyranosyl derivatives were consistently superior inhibitors relative to β-L-fucopyranosyl derivatives [1]. This finding establishes that the β-anomeric configuration of β-L-fucopyranosylphenyl isothiocyanate is not merely a structural footnote—it directly determines a measurably distinct biological interaction profile compared to its α-anomer. For applications where reduced lectin cross-reactivity or preferential recognition by β-fucoside-selective proteins is desired, the β-anomer offers a functionally non-interchangeable tool [1].

Lectin binding Hemagglutination inhibition Anomeric specificity Carbohydrate recognition

Fucose-Conjugated Neoglycoproteins Outperform Other Sugar Conjugates as Membrane Lectin-Targeted Carriers in L1210 Leukemia Cells

In a quantitative flow cytofluorometric study comparing neoglycoproteins prepared from various glycosidophenylisothiocyanates conjugated to bovine serum albumin (BSA), fucosylated serum albumin was demonstrated to be the most efficient neoglycoprotein carrier for membrane lectin-mediated uptake in L1210 leukemia cells [1]. Optimal binding was achieved at a fucose loading of 25 ± 5 residues per BSA molecule [1]. Furthermore, methotrexate-conjugated fucosylated serum albumin exhibited cytotoxicity approaching that of an anti-L1210 cell IgM monoclonal antibody–methotrexate conjugate, establishing fucosylated neoglycoproteins as a benchmark carrier system [1]. This sugar-dependent hierarchy—fucose > other monosaccharides—is directly relevant to the selection of β-L-fucopyranosylphenyl isothiocyanate over alternative glycosidophenylisothiocyanates for targeted delivery applications.

Neoglycoprotein carrier efficiency Membrane lectin targeting Drug delivery Flow cytofluorometry

Validated Conjugation Stoichiometry on Poly-L-Lysine: Quantitative Demonstration in a Cancer Vaccine Delivery System

β-L-Fucopyranosylphenyl isothiocyanate has been directly validated in a quantitative conjugation protocol for the synthesis of fucose-modified poly-L-lysine (fpLys) used as a peptide vaccine adjuvant [1]. In a defined reaction, 8.5 mg (27 μmol) of β-L-fucopyranosylphenyl isothiocyanate was reacted with 10 mg (0.25 μmol) of pLys₂₀₀ (~200 lysine residues) in HEPES buffer (pH 8.5) with DMSO as co-solvent, yielding 0.18 μmol of fpLys carrying 13.6 μmol of conjugated fucose after Sephadex G25 purification [1]. This corresponds to approximately 75 fucose residues per pLys molecule, representing ~38% modification of available lysine ε-amino groups [1]. This defined stoichiometry enabled the generation of a cancer vaccine that, when combined with tumor antigen-derived peptides, elicited protective antitumor immunity in the P815 mastocytoma model that was not achievable with peptide alone or peptide emulsified in incomplete Freund's adjuvant [1].

Cancer vaccine Poly-L-lysine conjugation Fucose modification Peptide delivery Transloading adjuvant

Anomeric Configuration Alters Biological Recognition: β-Linked Fucose Engages a Distinct Lectin-Binding Space from α-Linked Fucose

The functional distinction between α- and β-anomeric fucosides is reinforced by independent lectin-binding studies showing that the fucose-binding lectin from Aspergillus fumigatus (AFL) can accommodate both α- and β-methyl fucoside in its binding sites, but with marked differences in affinity attributable to non-equivalent binding site composition [1]. Meanwhile, the RSL lectin from Ralstonia solanacearum exhibits high-affinity binding to αFuc1-2Gal-containing oligosaccharides (KD = 2.5 × 10⁻⁷ M for 2-fucosyllactose) as measured by titration microcalorimetry, demonstrating that α-linked fucose is the preferred configuration for this clinically relevant lectin [2]. For users whose experimental systems involve α-fucose-preferring lectins (the predominant class), the β-anomer provides a critical specificity control and a means to dissect anomer-dependent signaling events that the α-anomer cannot address [1][2].

Anomeric specificity β-fucoside recognition Lectin profiling Glycobiology tool compounds

Phenylisothiocyanate-Mediated Conjugation Achieves Defined and Reproducible Glycosyl Loading on Protein Scaffolds Across Multiple Sugar Types

The p-isothiocyanatophenyl glycoside conjugation platform, of which β-L-fucopyranosylphenyl isothiocyanate is a member, has been characterized for coupling efficiency across multiple sugar types. Reaction of p-isothiocyanatophenyl glycosides with BSA at pH 8.5–9.0 for 18 h at 37°C typically yields 20–30 mol of glycoside coupled per mol of protein, primarily through lysine ε-amino groups [1]. For complex biantennary N-glycans converted to p-isothiocyanatophenyl derivatives, conjugation to BSA yielded an average of 2.9–4.6 glycan chains per carrier molecule [2]. This well-characterized conjugation chemistry, combined with the defined molecular identity and single-anomer purity of β-L-fucopyranosylphenyl isothiocyanate, provides procurement-level assurance of reproducible neoglycoconjugate generation—a property not guaranteed when using heterogeneous or ill-defined glycosyl donors [1][2].

Protein conjugation chemistry Neoglycoprotein synthesis Coupling stoichiometry Reproducibility

Validated Application Scenarios for β-L-Fucopyranosylphenyl Isothiocyanate Based on Quantitative Evidence


Synthesis of Fucose-Presenting Neoglycoproteins for Membrane Lectin Targeting and Drug Delivery Studies

β-L-Fucopyranosylphenyl isothiocyanate is specifically indicated for the preparation of fucosylated neoglycoproteins via covalent conjugation to BSA or other carrier proteins [1]. Quantitative evidence from L1210 leukemia cell studies demonstrates that fucosylated serum albumin prepared via this chemistry achieves optimal membrane lectin binding at a loading of 25 ± 5 fucose residues per BSA molecule and outperforms neoglycoproteins bearing other monosaccharides (mannose, galactose, glucose) as a carrier for targeted drug delivery [1]. This application scenario is directly supported by flow cytofluorometric quantitation showing several-fold higher cell-associated fluorescence for fucosylated neoglycoproteins at 37°C compared to 4°C, confirming a specific, energy-dependent endocytotic uptake mechanism [1].

Fucose-Modified Polycationic Adjuvants for Peptide-Based Cancer Vaccine Delivery

In a directly validated protocol, β-L-fucopyranosylphenyl isothiocyanate was used to synthesize fucose-modified poly-L-lysine (fpLys) for use as a transloading adjuvant in peptide-based cancer vaccines [2]. The defined conjugation protocol (8.5 mg ITC reagent, 10 mg pLys₂₀₀, HEPES pH 8.5, 2 h at room temperature) yielded fpLys carrying 13.6 μmol of fucose (~75 residues per pLys molecule), which when combined with tumor antigen-derived peptides conferred protective antitumor immunity in the P815 mastocytoma model comparable to irradiated GM-CSF-secreting whole-cell vaccines [2]. This scenario is procurement-relevant because it establishes a literature-precedented conjugation protocol with quantitative yield data that new users can directly reproduce.

Anomer-Specific Lectin Profiling and Glycobiology Probe Development

The β-anomeric configuration of β-L-fucopyranosylphenyl isothiocyanate makes it the appropriate choice for generating neoglycoconjugate probes that discriminate between α-fucose-preferring and β-fucose-accepting lectins [3]. Since α-L-fucopyranosyl derivatives are consistently stronger inhibitors of classical L-fucose-binding lectins (Ulex europaeus, Lotus tetragonolobus, RSL) [3][4], neoglycoproteins prepared from the β-anomer serve as specificity controls and tools to identify β-fucoside-selective recognition events that would be masked by the dominant α-fucose signal. This is critical for dissecting the biological roles of the less abundant but functionally distinct β-linked fucose residues found in certain bacterial and plant glycoconjugates.

Reproducible Neoglycoconjugate Synthesis with Literature-Validated Coupling Stoichiometry

The p-isothiocyanatophenyl glycoside conjugation chemistry employed by β-L-fucopyranosylphenyl isothiocyanate has been characterized across multiple sugar types, with typical coupling efficiencies of 20–30 mol glycoside per mol BSA under standard conditions (pH 8.5–9.0, 18 h, 37°C) [5]. For complex biantennary glycan derivatives, loading of 2.9–4.6 chains per BSA molecule has been reported [6]. This well-characterized platform chemistry, combined with the defined single-anomer purity and CAS-registered identity of the commercial reagent , provides procurement-level confidence in batch-to-batch reproducibility—an essential requirement for quantitative glycobiology assays and for laboratories transitioning from exploratory to standardized neoglycoconjugate production.

Quote Request

Request a Quote for B-L-Fucopyranosylphenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.